3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine
Overview
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is also known as 2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 3-Pyridylboronic Acid Pinacol Ester .
Synthesis Analysis
The synthesis of such compounds often involves borylation, a process that introduces a boron atom into a molecule . For instance, borylation at the benzylic C-H bond of alkylbenzenes can be performed in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes can also be carried out in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is further substituted with four methyl groups .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, the O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .Physical and Chemical Properties Analysis
The compound is a solid at 20°C . Its melting point ranges from 102.0 to 106.0 °C .Scientific Research Applications
Molecular Structure and Conformation Analysis
- Molecular Synthesis and Structure : The compound, as a part of boric acid ester intermediates, has been synthesized and its structure confirmed using techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction and DFT studies have been conducted to analyze its molecular structure and conformation, revealing its physicochemical properties (Huang et al., 2021).
Chemical Reactivity and Stability
- Structural and Reactivity Comparison : The compound's structure has been compared with its regioisomer, highlighting differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group. Such structural variations influence its chemical reactivity and stability, as determined by HOMO and LUMO analyses (Sopková-de Oliveira Santos et al., 2003).
Applications in Medicinal Chemistry
- Synthesis of Medicinally Important Compounds : An optimized synthesis process, including Suzuki coupling, has been developed for the production of medicinally significant compounds, demonstrating the chemical's utility in high throughput and large-scale synthesis (Bethel et al., 2012).
Dye Synthesis and Textile Applications
- Use in Dye Synthesis : The compound has been used to synthesize azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are then applied as disperse dyes on polyester fibers. Their spectral characteristics and fastness properties have been measured, indicating its potential in textile dyeing (Ho, 2005).
Electronic and Material Science
- Formation of Coordination Polymers : The compound has been used in the formation of coordination polymers, such as in the synthesis of two-dimensional polymers with cobalt(II) and an extended dipyridyl ligand. This application demonstrates its potential in material science and electronic device fabrication (Al-Fayaad et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the borylation of alkylbenzenes and in the synthesis of cholinergic drugs .
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Similar compounds have been used in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
Action Environment
Similar compounds have been stored at temperatures between 2-8°c .
Biochemical Analysis
Biochemical Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving boronic acids, which are known to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the context of enzyme inhibition and activation, where this compound can modulate the activity of specific enzymes by binding to their active sites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation. Long-term studies have also indicated that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been identified, where specific dosages result in significant changes in cellular and physiological responses. Toxicity studies have shown that high doses of this compound can lead to organ damage and other severe effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of specific metabolites, thereby influencing their levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. This compound is transported within cells through specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-18-11-7-15-6-5-9(10)11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAFKEJLWKHQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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